Molecular Weight and Halogen Pattern Differentiation from 3-Chloro-2-fluoropyridine-4-carbaldehyde
The target compound (C6H2BrClFNO, MW 238.44) incorporates an additional bromine atom at the C5 position compared to 3-chloro-2-fluoropyridine-4-carbaldehyde (C6H3ClFNO, MW 159.55) . This bromine substituent provides a heavy atom for X-ray crystallographic phasing and a distinct handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that is orthogonal to the chlorine and fluorine atoms, enabling precise, sequential C-C bond formation [1].
| Evidence Dimension | Molecular Weight and Halogen Substitution Pattern |
|---|---|
| Target Compound Data | MW 238.44; Br, Cl, F substituents at C5, C3, C2 |
| Comparator Or Baseline | 3-Chloro-2-fluoropyridine-4-carbaldehyde (CAS 1149587-02-9); MW 159.55; Cl, F at C3, C2; no Br |
| Quantified Difference | ΔMW = +78.89 (addition of Br) |
| Conditions | Calculated from molecular formula |
Why This Matters
The presence of bromine expands synthetic utility for iterative cross-coupling strategies critical in drug discovery SAR campaigns.
- [1] Sun C, et al. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. 2019;4(6):10534-10538. doi:10.1021/acsomega.9b01267 View Source
